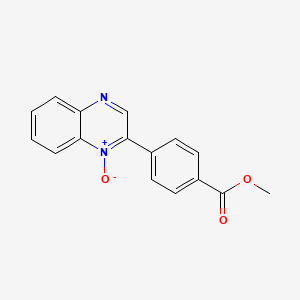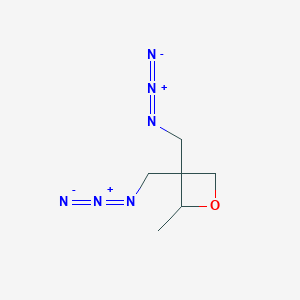![molecular formula C36H42Se2 B14186986 Bis[5-(4'-methyl[1,1'-biphenyl]-4-yl)pentyl]diselane CAS No. 919488-51-0](/img/structure/B14186986.png)
Bis[5-(4'-methyl[1,1'-biphenyl]-4-yl)pentyl]diselane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis[5-(4’-methyl[1,1’-biphenyl]-4-yl)pentyl]diselane: is an organoselenium compound characterized by the presence of two selenium atoms connected to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis[5-(4’-methyl[1,1’-biphenyl]-4-yl)pentyl]diselane typically involves the reaction of 4-methyl[1,1’-biphenyl]-4-yl bromide with sodium diselenide under an inert atmosphere. The reaction is carried out in a suitable solvent such as tetrahydrofuran at a controlled temperature to ensure the formation of the desired diselane compound.
Industrial Production Methods: Industrial production of Bis[5-(4’-methyl[1,1’-biphenyl]-4-yl)pentyl]diselane follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to maximize yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Bis[5-(4’-methyl[1,1’-biphenyl]-4-yl)pentyl]diselane can undergo oxidation reactions to form selenoxides or selenones.
Reduction: The compound can be reduced to form selenides or diselenides.
Substitution: It can participate in substitution reactions where the selenium atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or organometallic compounds are employed under controlled conditions.
Major Products:
Oxidation: Selenoxides and selenones.
Reduction: Selenides and diselenides.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
Chemistry: Bis[5-(4’-methyl[1,1’-biphenyl]-4-yl)pentyl]diselane is used as a precursor in the synthesis of other organoselenium compounds. It is also studied for its catalytic properties in organic reactions.
Biology: The compound is investigated for its potential antioxidant properties and its role in biological systems. It is also studied for its interactions with biomolecules such as proteins and nucleic acids.
Medicine: Research is ongoing to explore the potential therapeutic applications of Bis[5-(4’-methyl[1,1’-biphenyl]-4-yl)pentyl]diselane, particularly in the treatment of diseases related to oxidative stress and inflammation.
Industry: In the industrial sector, the compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Bis[5-(4’-methyl[1,1’-biphenyl]-4-yl)pentyl]diselane involves its ability to interact with various molecular targets, including enzymes and receptors. The selenium atoms in the compound can undergo redox reactions, which play a crucial role in its biological activity. The compound can modulate oxidative stress pathways and influence cellular signaling processes.
Comparison with Similar Compounds
- Bis[5-(4’-methyl[1,1’-biphenyl]-4-yl)pentyl]selenide
- Bis[5-(4’-methyl[1,1’-biphenyl]-4-yl)pentyl]sulfide
- Bis[5-(4’-methyl[1,1’-biphenyl]-4-yl)pentyl]telluride
Uniqueness: Bis[5-(4’-methyl[1,1’-biphenyl]-4-yl)pentyl]diselane is unique due to the presence of selenium atoms, which impart distinct redox properties and reactivity compared to its sulfur and tellurium analogs. This uniqueness makes it valuable in applications requiring specific redox behavior and chemical stability.
Properties
CAS No. |
919488-51-0 |
|---|---|
Molecular Formula |
C36H42Se2 |
Molecular Weight |
632.7 g/mol |
IUPAC Name |
1-methyl-4-[4-[5-[5-[4-(4-methylphenyl)phenyl]pentyldiselanyl]pentyl]phenyl]benzene |
InChI |
InChI=1S/C36H42Se2/c1-29-11-19-33(20-12-29)35-23-15-31(16-24-35)9-5-3-7-27-37-38-28-8-4-6-10-32-17-25-36(26-18-32)34-21-13-30(2)14-22-34/h11-26H,3-10,27-28H2,1-2H3 |
InChI Key |
MGIDVGANQGMPIE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)CCCCC[Se][Se]CCCCCC3=CC=C(C=C3)C4=CC=C(C=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2H-1,3-Dithiol-2-ylidene)-4,9-dihydro-2H-[1,3]dithiolo[4,5-b]quinoxaline-5,8-dione](/img/structure/B14186908.png)


![2-Decyl-5-[4-(thiophen-2-YL)phenyl]thiophene](/img/structure/B14186922.png)



![1-[(Benzyloxy)methoxy]-3-(methoxymethoxy)-5-methylbenzene](/img/structure/B14186948.png)


![Methyl (4S)-4-methyl-6-[(prop-2-en-1-yl)oxy]hex-2-enoate](/img/structure/B14186971.png)
![3-(9-Bromo-2-oxo-2lambda~5~-benzo[h]isoquinolin-6-yl)propanenitrile](/img/structure/B14186972.png)

![1,1'-Methylenebis{3-[(E)-phenyldiazenyl]-1,3-diazepane}](/img/structure/B14186979.png)
